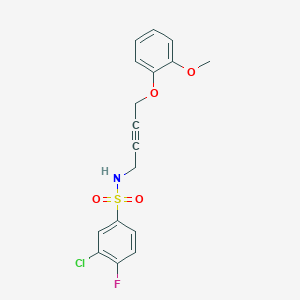

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO4S/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-20-25(21,22)13-8-9-15(19)14(18)12-13/h2-3,6-9,12,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFVEJHPABUBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with an appropriate halide under basic conditions.

Attachment of the phenoxy group: The intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the phenoxy derivative.

Introduction of the sulfonamide group: The phenoxy derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

Halogenation: Finally, the compound is halogenated to introduce the chloro and fluoro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution reactions: Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling reactions: The alkyne group allows for coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form complex biaryl compounds.

Scientific Research Applications

Antibacterial Applications

Sulfonamides are well-documented for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide exhibits significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Streptococcus pneumoniae | 31.25 - 125 |

| Escherichia coli | >200 |

Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development .

Antiviral Properties

Recent research has highlighted the potential antiviral properties of sulfonamide derivatives. A study focusing on structurally related compounds demonstrated significant inhibition of Hepatitis B Virus (HBV) replication in vitro, suggesting that 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide may exhibit similar antiviral effects. The mechanism appears to involve modulation of host cell factors that are critical for viral replication .

Anticancer Potential

Investigations into the anticancer efficacy of sulfonamides have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through the modulation of pathways involved in cell survival and proliferation.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 - 20 |

| MCF7 (breast cancer) | 5 - 15 |

These findings suggest that the compound could be developed as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound of interest. The results indicated that compounds with halogen substitutions displayed enhanced activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiviral Activity Research : Another research article investigated the antiviral potential of similar sulfonamide derivatives against HBV. The study concluded that these compounds could significantly reduce viral load by targeting specific host cell pathways .

- Anticancer Investigation : A comprehensive study assessed the anticancer properties of several sulfonamide derivatives, revealing that those with similar structural features to 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide induced apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 3-chloro-4-fluoro-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

- 3-chloro-4-fluoro-N-(4-(2-ethoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

- 3-chloro-4-fluoro-N-(4-(2-methylphenoxy)but-2-yn-1-yl)benzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro and Fluoro Substituents : These halogen atoms enhance the compound's reactivity.

- Methoxyphenoxy Group : This moiety contributes to its solubility and interaction with biological targets.

- Sulfonamide Group : Known for its role in drug design, it can participate in hydrogen bonding with biological receptors.

The biological activity of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, altering their function and leading to pharmacological effects. Research indicates that it interacts with molecular targets, which may include various enzymes relevant in disease pathways.

In Vitro Studies

Recent studies have explored the compound's activity against various biological targets. For instance:

- Enzyme Inhibition : Preliminary data suggest that 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide exhibits inhibitory effects on certain enzymes involved in metabolic pathways. The exact IC50 values and mechanisms remain to be fully elucidated.

Case Studies

- Cholinesterase Inhibition : A study evaluated the compound's potential as a cholinesterase inhibitor, comparing it to known inhibitors like donepezil and galantamine. The results indicated moderate inhibitory activity, suggesting potential use in treating neurodegenerative diseases .

- Anti-inflammatory Activity : Another study focused on the compound's ability to inhibit COX enzymes, which are critical in inflammatory processes. The findings demonstrated that modifications to the structure could enhance or reduce this activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-y)benzenesulfonamide is crucial for assessing its therapeutic potential. Key areas of interest include:

- Absorption and Distribution : Studies are needed to determine how well the compound is absorbed in biological systems and its distribution across tissues.

- Metabolism : Investigating metabolic pathways will help predict interactions with other drugs.

- Safety Profile : Toxicological assessments are essential to evaluate any adverse effects associated with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide, and how are intermediates validated?

- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example, intermediates like BO-3 (a structurally analogous compound) were synthesized by replacing chlorine atoms in dichloropyrimidine derivatives with tert-butylbenzenesulfonamide under controlled conditions . Validation employs UHPLC with a reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm) using gradient elution (methanol/0.1% acetic acid) and UV detection. Linearity (R² > 0.999), LOD (≤0.1 µg/mL), and LOQ (0.3 µg/mL) ensure precision .

Q. How is the compound characterized spectroscopically, and what key spectral markers are observed?

- Answer : Characterization includes ¹H/¹³C NMR, IR, and HRMS. For similar sulfonamides, alkyne protons (but-2-yn-1-yl) appear as triplets (~δ 2.5–3.0 ppm), while methoxyphenoxy groups show aromatic protons (δ 6.8–7.2 ppm) and methoxy singlets (δ ~3.8 ppm). IR confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). HRMS validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What analytical methods ensure purity and stability during in-process control?

- Answer : UHPLC with photodiode array detection (PDA) is preferred. A gradient method (0.4 mL/min flow, 25°C) separates impurities and degradation products. System suitability tests include retention time reproducibility (<0.5% RSD) and peak symmetry (tailing factor <2). Stability studies under thermal stress (40–60°C) and acidic/basic conditions identify major degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this sulfonamide for target selectivity?

- Answer : Key structural features include the chloro-fluoro substitution (enhancing electrophilicity) and the alkyne-linked methoxyphenoxy group (influencing π-π interactions). For NaV1.7 inhibitors, diaryl ether sulfonamides showed improved selectivity by reducing off-target binding (e.g., cytochrome P450 inhibition). Computational docking (Glide SP) and free-energy perturbation (FEP) simulations predict binding affinity to voltage-sensing domains .

Q. What experimental strategies resolve discrepancies in reported biological activity data (e.g., NMDA receptor modulation)?

- Answer : Contradictions may arise from assay conditions (e.g., calcium flux vs. electrophysiology). Use orthogonal methods:

- Calcium imaging : Fluo-4 AM dye in HEK293 cells expressing recombinant NMDARs.

- Electrophysiology : Whole-cell patch-clamp to measure current inhibition.

- Pharmacological controls : Co-application of ifenprodil (GluN2B antagonist) and TCN-201 (GluN1 antagonist) to isolate subunit-specific effects .

Q. How can in silico modeling predict metabolic stability and potential drug-drug interactions?

- Answer : Use CYP450 inhibition assays (e.g., CYP3A4, 2D6) and hepatic microsomal stability tests. Computational tools like Schrödinger’s ADMET Predictor or StarDrop’s P450 module identify metabolic soft spots (e.g., alkyne oxidation). For improved microsomal stability, introduce electron-withdrawing groups (e.g., fluorine) at para positions .

Q. What statistical approaches validate reproducibility in synthetic batches with variable impurity profiles?

- Answer : Multivariate analysis (e.g., PCA) of UHPLC data identifies batch-to-batch variability. Control strategies include:

- Design of Experiments (DoE) : Optimize reaction time, temperature, and catalyst loading.

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy for critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.